molecular formula C10H10O B13855024 4-Ethyl-1-benzofuran

4-Ethyl-1-benzofuran

Katalognummer: B13855024
Molekulargewicht: 146.19 g/mol
InChI-Schlüssel: PYWUUDXTDWTKBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethyl-1-benzofuran is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in various fields. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The ethyl group at the 4-position of the benzofuran ring distinguishes this compound from other benzofuran derivatives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1-benzofuran can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with ethylating agents under acidic or basic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the ethyl group at the 4-position of the benzofuran ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethyl-1-benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

4-Ethyl-1-benzofuran has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and antiviral agents.

    Industry: Utilized in the development of new materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of 4-Ethyl-1-benzofuran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Ethyl-1-benzofuran is unique due to the specific positioning of the ethyl group, which can influence its chemical reactivity and biological activity. This distinct structure can result in different pharmacological properties compared to its analogs .

Eigenschaften

Molekularformel

C10H10O

Molekulargewicht

146.19 g/mol

IUPAC-Name

4-ethyl-1-benzofuran

InChI

InChI=1S/C10H10O/c1-2-8-4-3-5-10-9(8)6-7-11-10/h3-7H,2H2,1H3

InChI-Schlüssel

PYWUUDXTDWTKBH-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C2C=COC2=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.